1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride
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Overview
Description
1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride is a chemical compound that belongs to the class of benzhydryl derivatives. This compound is characterized by the presence of a benzhydryl group attached to a urea moiety, which is further linked to a dimethylaminoethyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Safety and Hazards
“2-Chloro-N,N-dimethylethylamine hydrochloride (DMC)” is classified as a poison by intraperitoneal and subcutaneous routes . It’s a questionable carcinogen with experimental neoplastigenic data . Mutation data has been reported . When heated to decomposition it emits very toxic fumes of Cl and NOx .
Preparation Methods
The synthesis of 1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride involves several steps:
Starting Materials: Benzhydryl chloride, dimethylamine, and ethyl isocyanate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis of the compound can lead to the cleavage of the urea moiety, forming benzhydryl amine and other by-products.
Scientific Research Applications
1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzhydryl derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride can be compared with other similar compounds such as:
Diphenhydramine: Both compounds contain a benzhydryl group, but diphenhydramine is primarily used as an antihistamine.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis, highlighting the versatility of benzhydryl derivatives in different applications.
Benzhydryl Compounds: The benzhydryl group is a common structural motif in various compounds with diverse biological and chemical properties.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.ClH/c1-21(2)14-13-19-18(22)20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3,(H2,19,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIPYINYKZHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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